Carbon monoxide;cyclopenta-1,3-diene;tungsten
Description
Properties
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;tungsten | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3CO.W/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWANORYVPRKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[W] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5O3W- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746595 | |
| Record name | carbon monoxide;cyclopenta-1,3-diene;tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12128-26-6 | |
| Record name | carbon monoxide;cyclopenta-1,3-diene;tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Complex Selection
The synthesis of mixed-ligand tungsten complexes often begins with a stable precursor, such as bis(cyclopententadienyl)tungsten dichloride (Cp₂WCl₂), which provides a reactive platform for ligand exchange. Substituting chloride ligands with carbon monoxide under controlled atmospheres represents a plausible pathway.
Reaction Conditions :
-
Temperature : 80–120°C under inert atmosphere (N₂/Ar)
-
Solvent : Tetrahydrofuran (THF) or diethyl ether
Mechanism :
The reaction proceeds via oxidative addition of CO, displacing chloride ions. Excess CO drives equilibrium toward the desired product.
Challenges in Ligand Displacement
Tungsten’s high oxophilicity complicates CO substitution, often requiring redox-active mediators. For example, tungsten hexacarbonyl (W(CO)₆) reacts with cyclopentadienyl sodium (CpNa) in refluxing THF, but competing side reactions (e.g., Cp ligand disproportionation) necessitate careful stoichiometric control.
Reductive Carbonylation Approaches
Tungsten Precursor Reduction
Reductive carbonylation of tungsten halides in the presence of cyclopentadiene offers an alternative route. For instance, tungsten hexachloride (WCl₆) reacts with CO and cyclopentadiene under reducing conditions:
Procedure :
-
Dissolve WCl₆ in THF with excess cyclopentadiene.
-
Introduce CO gas (2–4 atm) and LiAlH₄ as a reductant.
Outcome :
The reaction yields a mixture of CpW(CO)₃⁻ and polymeric byproducts. Chromatographic separation (silica gel, hexane/EtOAc) isolates the target compound.
Role of Reducing Agents
-
LiAlH₄ : Facilitates W(VI) → W(II) reduction, stabilizing CO ligands.
-
Na/K Alloy : Generates electron-rich intermediates for CO insertion.
High-Pressure Synthesis Techniques
Autoclave-Based Methods
High-pressure reactors enable efficient CO coordination. A representative protocol involves:
| Parameter | Value |
|---|---|
| Pressure | 50–100 bar CO |
| Temperature | 150–200°C |
| Catalyst | WCl₄ + Cp₂Mg |
| Solvent | Toluene |
Advantages :
-
Enhanced CO solubility accelerates ligand substitution.
Characterization and Validation
Spectroscopic Analysis
Key Techniques :
Comparative Data
Table 1: Spectroscopic Signatures of Related Tungsten Complexes
| Compound | ν(CO) (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Cp₂W(CO)₃⁻ | 1980, 1905 | 5.4 (s, Cp) |
| W(CO)₆ | 2110, 2060 | – |
| CpW(CO)₃H | 1975, 1890 | 5.6 (s, Cp) |
Chemical Reactions Analysis
Types of Reactions
Carbon monoxide;cyclopenta-1,3-diene;tungsten undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as carbon monoxide or cyclopenta-1,3-diene can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often require the presence of other ligands, such as phosphines or amines, and may be facilitated by heat or light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction may produce lower oxidation state tungsten complexes. Substitution reactions can result in a variety of tungsten-ligand complexes.
Scientific Research Applications
Catalytic Applications
Organometallic Catalysts
- The combination of cyclopentadiene and tungsten forms a critical class of organometallic complexes. These complexes are instrumental in various catalytic processes, particularly in polymerization reactions and the synthesis of fine chemicals. Cyclopentadienyl tungsten complexes are known for their high stability and reactivity, making them suitable for catalyzing reactions like the Diels-Alder reaction and other cycloaddition processes .
Hydroformylation Reactions
- In hydroformylation, carbon monoxide plays a vital role as a reactant. Tungsten-based catalysts, particularly those involving cyclopentadiene ligands, have shown enhanced activity in converting alkenes to aldehydes. This process is crucial in producing intermediates for pharmaceuticals and agrochemicals .
Materials Science
Synthesis of Advanced Materials
- The complex formed by carbon monoxide, cyclopenta-1,3-diene, and tungsten can be utilized in the development of advanced materials such as polymers and nanomaterials. The unique electronic properties imparted by the tungsten center allow for the fine-tuning of material characteristics, leading to innovations in fields like electronics and photonics .
Thin Film Deposition
- Organometallic compounds are widely used in thin film deposition techniques. The tungsten complex can serve as a precursor for depositing tungsten films through chemical vapor deposition (CVD). This application is significant in the semiconductor industry where high-purity metal films are required .
Chemical Synthesis
Organic Synthesis
- Cyclopentadiene derivatives are often employed as intermediates in organic synthesis due to their ability to undergo various chemical transformations. The presence of tungsten enhances the reactivity of these compounds, facilitating complex organic reactions that lead to valuable synthetic pathways .
Diels-Alder Reactions
- Cyclopentadiene is a well-known diene that readily participates in Diels-Alder reactions. When combined with tungsten catalysts, these reactions can be optimized for higher yields and selectivity towards desired products. This is particularly useful in synthesizing cyclic compounds that are prevalent in pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of carbon monoxide;cyclopenta-1,3-diene;tungsten involves the coordination of the tungsten atom to the carbon monoxide and cyclopenta-1,3-diene ligands. This coordination affects the electronic structure of the tungsten atom, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of the hypothetical tungsten complex with analogous cobalt and iron compounds:
Key Observations :
- The tungsten complex is expected to have a higher molecular weight due to tungsten’s atomic mass (183.84 vs. cobalt’s 58.93).
- CpCo(CO)₂ sublimes under standard conditions, suggesting volatility similar to the tungsten analog .
- Ferrocene, a sandwich complex, exhibits higher thermal stability due to symmetrical bonding between two Cp ligands .
Electronic and Aromaticity Considerations
- The Cp ligand’s aromaticity stabilizes metal complexes via π-backbonding, with tungsten’s d-orbitals offering stronger electron-withdrawing effects than cobalt or iron .
- Substituents on the Cp ring (e.g., aryl groups in 1,4-bis(3,5-dimethylphenyl)cyclopenta-1,3-diene ) modulate steric and electronic properties, impacting catalytic selectivity.
Research Findings and Data
Thermodynamic Stability
- Cyclopenta-1,3-diene’s low boiling point (41.5°C ) and volatility necessitate careful handling in synthesis, whereas metal complexes (e.g., CpCo(CO)₂) exhibit greater thermal stability.
Biological Activity
The compound carbon monoxide;cyclopenta-1,3-diene;tungsten (C8H5O3W) is an organometallic complex that has gained attention in various fields, including catalysis and biological studies. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant research findings and case studies.
Synthetic Routes
The synthesis of this compound typically involves the reaction of tungsten hexacarbonyl (W(CO)6) with cyclopenta-1,3-diene (C5H6) under controlled conditions. The general reaction can be summarized as follows:
This reaction is carried out in an inert atmosphere to prevent oxidation and unwanted side reactions. The resulting compound exhibits unique electronic properties due to the coordination of tungsten with carbon monoxide and cyclopentadiene ligands.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through coordination chemistry. The tungsten center can influence the electronic structure of the ligands, affecting their reactivity and interactions with biological targets. This mechanism is crucial for its potential applications in drug delivery systems and imaging agents.
Case Studies and Research Findings
- Catalytic Activity in Biological Systems : Research has demonstrated that this compound can act as a catalyst in various organic reactions relevant to biological processes, such as hydrogenation and polymerization. Its catalytic efficiency is linked to the unique properties imparted by the tungsten center.
- Interaction with Biomolecules : Studies have indicated that this compound can form stable complexes with proteins and nucleic acids. This interaction may influence cellular signaling pathways and has implications for developing therapeutic agents targeting specific biomolecular interactions .
- Potential Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through oxidative stress mechanisms. The tungsten complex's ability to generate reactive oxygen species (ROS) could play a role in this activity.
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features | Biological Applications |
|---|---|---|
| Carbon monoxide;cyclopenta-1,3-diene;manganese | Lower toxicity levels compared to tungsten complexes | Drug delivery systems |
| Carbon monoxide;cyclopenta-1,3-diene;cobalt | Higher catalytic efficiency | Catalytic reactions in metabolic pathways |
| Carbon monoxide;cyclopenta-1,3-diene;iron | More abundant and less expensive | Antimicrobial activity |
This compound is distinguished by its unique electronic properties due to tungsten's higher atomic number, which contributes to its stability and reactivity compared to similar compounds containing manganese or cobalt .
Q & A
Q. What safety protocols are critical when designing experiments involving carbon monoxide (CO) in laboratory settings?
Answer: Compliance with OSHA’s Compressed Gases Standard (29 CFR 1910.101) is essential. Key measures include leak-proof transfer systems, pre-entry checks for explosive CO concentrations in confined spaces, and risk-based selection of personal protective equipment (PPE) such as respiratory protection and CO detectors. Infrared spectroscopy or electrochemical sensors should be integrated for real-time monitoring .
Q. What are the primary synthesis methods for cyclopenta-1,3-diene, and how do experimental parameters affect yield?
Answer: Four established routes include:
- Catalytic dimerization of butadiene using Ni/Co complexes, requiring inert atmospheres to prevent oxidation .
- Thermal decomposition of cyclopentanone with acid catalysts (e.g., H₂SO₄), where temperature (>200°C) influences reaction rate and byproduct formation .
- Dehydrogenation of cyclopentene via Pt/Pd catalysts, sensitive to hydrogen partial pressure .
- Retro-Diels-Alder cleavage of dicyclopentadiene , optimized by controlled heating to avoid re-dimerization . Yield and purity depend on catalyst activity, reaction time, and purification methods (e.g., fractional distillation).
Q. How can researchers characterize cyclopenta-1,3-diene’s electronic structure using computational chemistry?
Answer: Density-functional theory (DFT), based on the Colle-Salvetti correlation-energy formula, calculates electron density distributions and local kinetic-energy densities. Hybrid functionals (e.g., B3LYP) with 6-31G* basis sets predict molecular orbitals and aromatic stabilization energies, validated against experimental UV-Vis and NMR data .
Advanced Research Questions
Q. How can contradictions in CO’s binding behavior in organometallic complexes be resolved methodologically?
Answer: Discrepancies in CO ligand binding modes (terminal vs. bridging) are addressed via:
- In situ FTIR spectroscopy to track ν(CO) stretching frequencies under varying temperatures and pressures .
- DFT-coupled multireference calculations (e.g., CASSCF) to model electron correlation effects in metal-CO bonding .
- X-ray absorption spectroscopy (XAS) to validate computed metal-CO bond lengths in crystallized complexes .
Q. What experimental and computational strategies elucidate cyclopenta-1,3-diene’s aromaticity in catalytic applications?
Answer: Aromaticity is quantified via:
- Nucleus-independent chemical shift (NICS) calculations at ring centers, comparing DFT-predicted values with experimental ¹H NMR chemical shifts (e.g., upfield shifts indicate diamagnetic ring currents) .
- Kinetic isotope effects (KIE) in Diels-Alder reactions to assess transition-state aromatic stabilization .
- Transient absorption spectroscopy to monitor excited-state dynamics, correlating with aromatic π→π* transitions .
Q. What challenges arise in modeling tungsten complexes with CO and cyclopenta-1,3-diene ligands using DFT?
Answer: Key challenges include:
- Relativistic effects in tungsten’s 5d orbitals, requiring ZORA or DKH Hamiltonian corrections in DFT .
- Electron correlation in multi-configurational systems, addressed via CASPT2 or MRCI methods .
- Validation against EXAFS/XRD data to refine predicted geometries and vibrational spectra (e.g., W–CO bond lengths) .
Methodological Notes
- Data Contradiction Analysis : Combine experimental (e.g., GC-MS, XAS) and computational (DFT, CASSCF) data to resolve discrepancies in reaction mechanisms or electronic properties .
- Experimental Design : For CO emission studies, use EPA-recommended questionnaires to standardize activity-level data (e.g., combustion conditions, catalyst types) while ensuring readability for non-specialist respondents .
- Advanced Characterization : Pyrolysis-GC/MS (as in ) identifies cyclopenta-1,3-diene decomposition pathways, while PTR-TOF-MS detects trace CO in gas-phase reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
